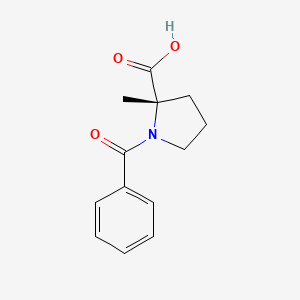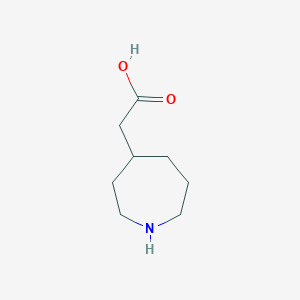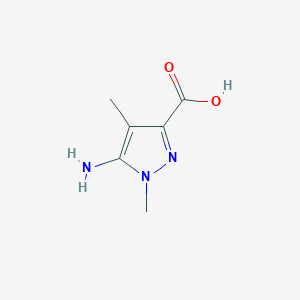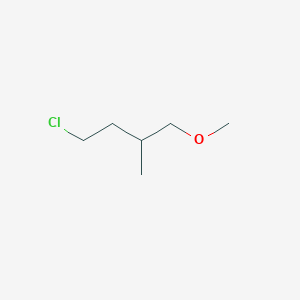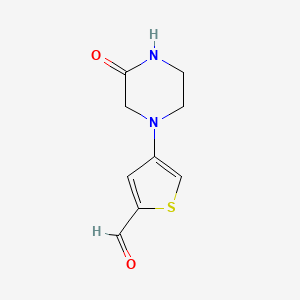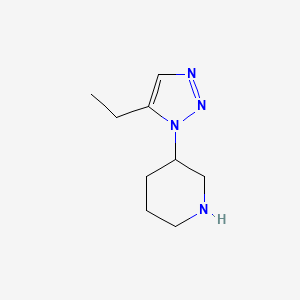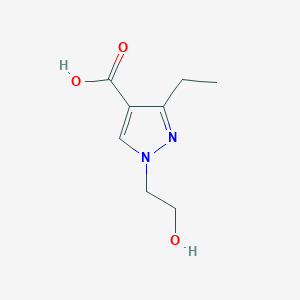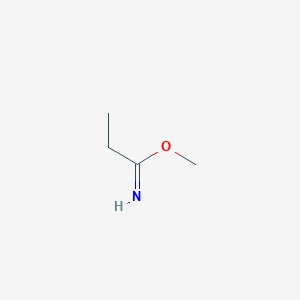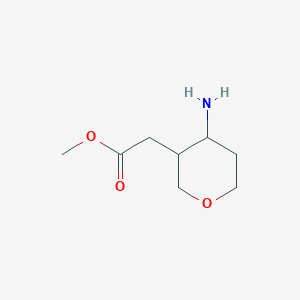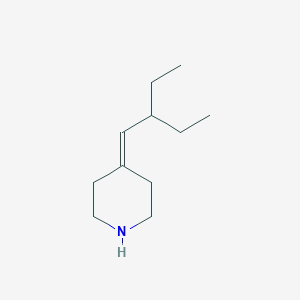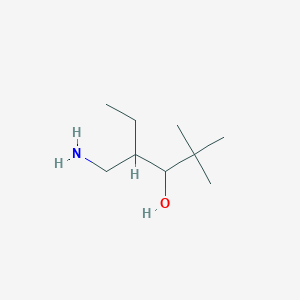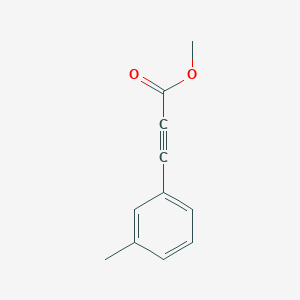
Methyl 3-(m-tolyl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(m-tolyl)propiolate: is an organic compound with the molecular formula C11H10O2. It is a derivative of propiolic acid and is characterized by the presence of a methyl ester group and a tolyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(m-tolyl)propiolate can be synthesized through various methods. One common approach involves the esterification of 3-(m-tolyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(m-tolyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(m-tolyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 3-(m-tolyl)propiolate involves its reactivity towards various nucleophiles and electrophiles. The compound’s alkyne group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, where the compound acts as an intermediate or a starting material.
Vergleich Mit ähnlichen Verbindungen
Methyl propiolate: Similar in structure but lacks the tolyl group, making it less versatile in certain synthetic applications.
Ethyl 3-(m-tolyl)propiolate: Similar but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
3-(m-Tolyl)propiolic acid: The acid form of the compound, which can be used as a precursor in the synthesis of methyl 3-(m-tolyl)propiolate.
Uniqueness: this compound is unique due to the presence of both the methyl ester and tolyl groups, which confer specific reactivity and properties. This makes it a valuable compound in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
methyl 3-(3-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,1-2H3 |
InChI-Schlüssel |
FJOVMUQPTSXEIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



